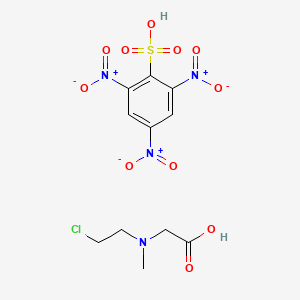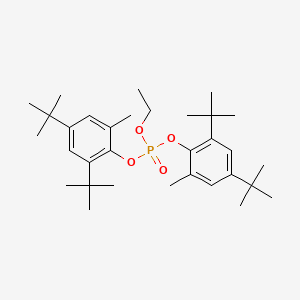
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate is a chemical compound with the molecular formula C32H51O3P. It is known for its use as an antioxidant in various industrial applications, particularly in the stabilization of polymers and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate typically involves the reaction of 2,4-di-tert-butyl-6-methylphenol with phosphorus trichloride, followed by the addition of ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different phosphite derivatives.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphates and phosphites, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate involves its ability to scavenge free radicals and prevent oxidative degradation. The phenolic groups in the compound donate hydrogen atoms to neutralize free radicals, thereby protecting the materials from oxidative damage . The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-di-tert-butylphenyl) phosphate: Similar in structure but lacks the ethyl group.
2,4-Di-tert-butyl-6-methylphenol: A precursor in the synthesis of Bis(2,4-di-tert-butyl-6-methylphenyl) ethyl phosphate.
Bis(2,4-di-tert-butylphenyl) phosphite: Another antioxidant with similar applications.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced antioxidant properties compared to its analogs. The presence of the ethyl group and the specific arrangement of the phenolic groups contribute to its effectiveness in stabilizing polymers and other materials .
Propiedades
Número CAS |
871122-79-1 |
|---|---|
Fórmula molecular |
C32H51O4P |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
bis(2,4-ditert-butyl-6-methylphenyl) ethyl phosphate |
InChI |
InChI=1S/C32H51O4P/c1-16-34-37(33,35-27-21(2)17-23(29(4,5)6)19-25(27)31(10,11)12)36-28-22(3)18-24(30(7,8)9)20-26(28)32(13,14)15/h17-20H,16H2,1-15H3 |
Clave InChI |
SVNCDHBIQPXHHA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




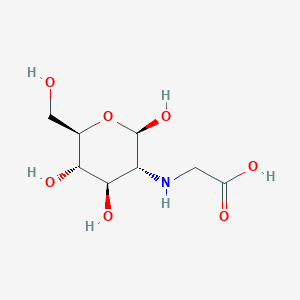
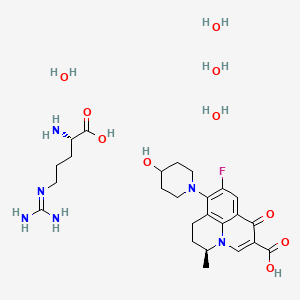

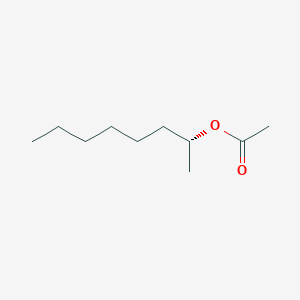


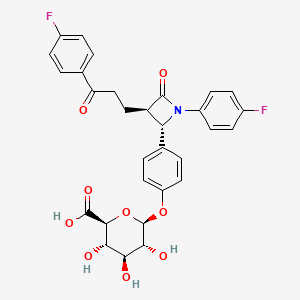

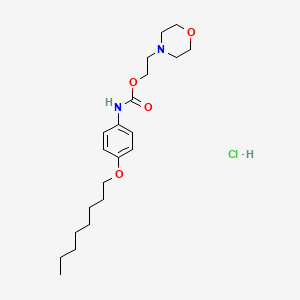

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
